molecular formula C18H21N3O3S B3896807 N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide

N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B3896807
M. Wt: 359.4 g/mol
InChI Key: QLOYFMYNMZQGCR-UHFFFAOYSA-N
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Description

    Reagents: The pyrrolidinone intermediate, 4-methoxyphenyl ethyl bromide, and a base such as potassium carbonate.

    Conditions: The reaction is performed in an organic solvent like acetonitrile at elevated temperatures (60-80°C) to attach the methoxyphenyl group.

  • Step 3: Formation of Thiazole Carboxamide Moiety

      Reagents: The intermediate from step 2, 4-methylthiazole-5-carboxylic acid, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: The reaction is conducted in a solvent like dimethylformamide (DMF) at room temperature to form the final compound.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps

    • Step 1: Synthesis of Pyrrolidinone Intermediate

        Reagents: 4-methoxyphenylacetic acid, ethyl chloroformate, and ammonia.

        Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to form the pyrrolidinone intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

      Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the carbonyl groups.

      Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or thiazole rings using reagents like sodium hydride and alkyl halides.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in aqueous solution at room temperature.

      Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

      Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

    Major Products

      Oxidation: Formation of hydroxylated derivatives.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of alkylated or arylated derivatives.

    Scientific Research Applications

    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

      Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

    Mechanism of Action

    The mechanism of action of N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[2-(4-methoxyphenyl)ethyl]benzamide
    • N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]benzamide
    • 4-methoxyphenylacetic acid derivatives

    Uniqueness

    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of structural features, including the pyrrolidinone ring and thiazole carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

    Properties

    IUPAC Name

    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H21N3O3S/c1-12-17(25-11-19-12)18(23)20-14-9-16(22)21(10-14)8-7-13-3-5-15(24-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3,(H,20,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QLOYFMYNMZQGCR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC=N1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H21N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    359.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide
    Reactant of Route 2
    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide
    Reactant of Route 3
    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide
    Reactant of Route 4
    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide
    Reactant of Route 5
    Reactant of Route 5
    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide
    Reactant of Route 6
    N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide

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